molecular formula C16H10ClN3O3S B2646307 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-13-3

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2646307
CAS No.: 361995-13-3
M. Wt: 359.78
InChI Key: RVYYISATUCLXLU-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the N-(thiazol-2-yl)-benzamide structure have emerged as a significant class of research tools in neuropharmacology and ion channel studies . Scientific investigations into related analogs have identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, exhibiting state-dependent inhibition and targeting the transmembrane and/or intracellular domains of the receptor, which suggests a non-competitive mechanism of action . Their high selectivity makes them valuable for exploring ZAC's physiological functions, which are currently not well-elucidated . The structural motif of this compound, integrating a chlorophenyl-substituted thiazole with a nitrobenzamide group, is characteristic of scaffolds investigated for probing biological mechanisms. Researchers utilize such compounds for in vitro studies to advance understanding of ion channel pharmacology and cellular signaling pathways.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYISATUCLXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated systems for the coupling reaction to minimize human error and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity of Analogous Compounds

Compound Name Thiazole Substituent Benzamide Substituent Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound 4-(4-chlorophenyl) 3-nitro Not explicitly reported -
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-phenyl 4-chloro Anti-inflammatory (Carrageenan model)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) 2-phenoxy 129.23% activity in growth modulation
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-methoxy-3-methylphenyl) 2-nitro, 5-chloro Not reported (structural analog)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-(4-chlorophenyl) 3,4,5-trimethoxy Not reported (structural analog)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-hydroxy-3-methoxyphenyl) Acetamide COX-1/COX-2 inhibition (IC₅₀ ~9.01 mM)

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (Nitro/Chloro):
    The target compound’s 3-nitro group likely enhances electrophilic interactions with enzyme active sites, as seen in VEGFR-2 inhibitors like compound 5c (IC₅₀ = 0.42 µM for VEGFR-2) in . However, nitro positioning matters: 2-nitrobenzamide derivatives () may exhibit different binding kinetics compared to 3-nitro analogs.
  • Thiazole Core Modifications:
    Substituting the thiazole’s 4-position with chlorophenyl (target compound) vs. methylphenyl () alters hydrophobicity and steric bulk. For example, 4-methylphenyl in ’s compound increased growth modulation efficacy (129.23%), suggesting bulky substituents may improve membrane permeability .
  • Anti-inflammatory compound 5c () uses a 4-chlorobenzamide, indicating halogenation at specific positions enhances activity.

Enzyme Selectivity and Mechanism

  • COX/LOX Inhibition:
    Thiazole derivatives with hydroxy/methoxy groups (e.g., 6a in ) show dual COX-1/COX-2 inhibition, whereas the target compound’s nitro group might favor selective VEGFR-2 or kinase inhibition, as seen in phthalazine analogs ().
  • Cytotoxicity:
    Compounds like 5c () demonstrated cytotoxicity against Hep G2 (IC₅₀ = 8.2 µM) and MCF-7 (IC₅₀ = 9.7 µM) cells, suggesting that chloro and nitro substituents synergistically enhance antiproliferative effects.

Physicochemical Properties

  • However, chloro substituents may counterbalance this by adding hydrophobicity.
  • Synthetic Accessibility: The target compound’s synthesis is comparable to ’s methods, using 2-aminothiazoles and nitrobenzoyl chlorides. In contrast, phthalazine derivatives () require additional steps for heterocyclic ring formation.

Biological Activity

Overview

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl substituent, and a nitrobenzamide moiety, which contribute to its pharmacological properties. Research into its biological activity has revealed various mechanisms of action, including anti-cancer properties and inhibition of specific enzymes.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10ClN3O2S
  • Molecular Weight : 319.76 g/mol
  • Structure : The compound consists of a thiazole ring connected to a nitrobenzamide group, which is crucial for its biological interactions.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer activity through various pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target RET kinase, which is implicated in several cancers. In vitro assays indicate moderate to high potency against RET kinase, suggesting its potential as a lead compound for cancer therapy .
  • Mechanism of Action : The compound's mechanism involves the disruption of cellular signaling pathways that promote cancer cell survival and proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes:

  • Dihydrofolate Reductase (DHFR) : The compound may affect DHFR activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR .
  • Acetylcholinesterase (AChE) : Some derivatives of benzamide compounds similar to this one have shown potent inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Anticancer ActivityRET KinaseModerate to high inhibition
Enzyme InhibitionDihydrofolate Reductase (DHFR)Inhibition leading to reduced cell growth
NeuroprotectionAcetylcholinesterase (AChE)Potent inhibition

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent substitution reactions to introduce the chlorophenyl and nitrophenyl groups. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents/Conditions
Thiazole FormationCyclizationAppropriate precursors
SubstitutionElectrophilic substitutionChlorophenyl/nitrophenyl halides
Final CouplingEnamide formationBase and solvent conditions

Q & A

Q. What are the established synthetic routes for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide?

The compound is synthesized via a two-step approach:

Thiazole ring formation : React 4-(4-chlorophenyl)thiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product.
Key validation: Use 1H^1H and 13C^{13}C NMR to confirm amide bond formation and aromatic substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign peaks for the thiazole ring protons (δ 7.2–7.8 ppm), nitrobenzamide protons (δ 8.0–8.5 ppm), and chlorophenyl group (δ 7.3–7.6 ppm).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of NO2_2 or Cl substituents).
  • UV-Vis : Analyze π→π* transitions (λmax_{\text{max}} ~270–320 nm) to assess electronic conjugation .

Q. How can solubility challenges be addressed in biological assays?

  • Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays).
  • Surfactants : Add 0.1% Tween-80 or cyclodextrins to improve aqueous dispersion.
  • Control experiments : Include solvent-only controls to rule out cytotoxicity from excipients .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock4 to model interactions with enzymes (e.g., kinases). Parameters:
    • Receptor grid centered on ATP-binding pocket (20 Å3^3).
    • Lamarckian genetic algorithm (50 runs, population size 150).
    • Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Electrostatic potential mapping : Multiwfn software calculates electron density and electrostatic surfaces to identify nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Perform IC50_{50} assays in triplicate with standardized protocols (e.g., MTT for cytotoxicity).
  • Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to confirm selectivity.
  • Structural analogs : Compare activity of derivatives (e.g., nitro-to-amide substitutions) to isolate pharmacophoric features .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Modify substituents :
    • Replace 3-nitro with cyano or sulfonamide to alter electron-withdrawing effects.
    • Introduce methyl/methoxy groups on the benzamide ring to enhance lipophilicity.
  • Assay design : Test analogs in parallel against primary (e.g., cancer cell lines) and secondary targets (e.g., bacterial biofilms) .

Q. What are the limitations of current stability studies, and how can they be improved?

  • Degradation pathways : Use LC-MS to identify hydrolytic (amide bond cleavage) or photolytic (nitro group reduction) products.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC (C18 column, acetonitrile/water).
  • Crystallography : Solve X-ray structures to correlate solid-state stability with intermolecular interactions (e.g., H-bonding) .

Methodological Tools and Data Interpretation

Q. How to analyze electronic effects of the nitro group on reactivity?

  • DFT calculations : Compute HOMO/LUMO energies (Gaussian09, B3LYP/6-31G**) to predict sites for electrophilic attack.
  • Reactivity indices : Use Fukui functions (Multiwfn) to identify nucleophilic centers on the thiazole ring .

Q. What experimental controls are essential in mechanistic studies?

  • Inhibitor controls : Co-treat with known enzyme inhibitors (e.g., staurosporine for kinases).
  • Negative controls : Use scrambled analogs or enantiomers to confirm stereospecificity.
  • Kinetic assays : Measure time-dependent inhibition (pre-incubate compound with target before adding substrate) .

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